molecular formula C11H12FNO4 B15245076 N-Acetyl-m-fluoro-L-tyrosine

N-Acetyl-m-fluoro-L-tyrosine

Cat. No.: B15245076
M. Wt: 241.22 g/mol
InChI Key: CEYBRSLAYCIMOV-VIFPVBQESA-N
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Description

N-Acetyl-m-fluoro-L-tyrosine is a chemically modified amino acid designed for advanced research applications. It combines the structural features of a fluorinated aromatic ring with an N-acetyl group, which may enhance its solubility and alter its transport properties compared to the parent amino acid, L-tyrosine . The primary research value of this compound is hypothesized to lie in its potential as a precursor in the study of dopaminergic and other monoaminergic systems. Similar fluorinated tyrosine analogs, such as 6-[18F]Fluoro-l-m-tyrosine, are well-established in Positron Emission Tomography (PET) as probes for visualizing presynaptic dopaminergic function, where they serve as substrates for the enzyme aromatic L-amino acid decarboxylase (AAAD) . The N-acetyl group is a common modification used in amino acid formulations for parenteral nutrition to improve solubility , and in research contexts, it can act as a prodrug form that is converted back to the active amino acid in vivo, often leading to altered bioavailability and uptake mechanisms . Researchers may explore this compound in studies focusing on protein synthesis, metabolic pathways, neurotransmitter synthesis, and as a building block for novel biomaterials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1

InChI Key

CEYBRSLAYCIMOV-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-m-fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. This process involves several steps, including the protection of functional groups, fluorination, and deprotection . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1.1. Fluorination of Tyrosine

The synthesis begins with introducing a fluorine atom at the meta position of L-tyrosine. This is typically achieved through electrophilic fluorodestannylation , a method first developed for 6-[18F]-Fluoro-L-m-tyrosine (FMT) synthesis . The process involves:

  • Stannylation : A precursor (e.g., 6-trimethylstannyl-L-m-tyrosine ethyl ester) undergoes iodination (e.g., using I₂/AgCF₃CO₂) to replace the tin group with iodine .

  • Fluorination : Substitution of iodine with fluorine via [18F]F₂ gas under electrophilic conditions, yielding m-fluorotyrosine .

1.2. N-Acetylation

The fluorinated tyrosine is then acetylated at the amino group using acetic anhydride under alkaline conditions (e.g., NaOH or triethylamine) . Key steps include:

  • Acyl Transfer : Reaction with acetic anhydride in a solvent like DMF or ethanol.

  • pH Adjustment : Post-reaction, pH is adjusted to acidic conditions (e.g., H₂SO₄) to precipitate the acetylated product .

Key Considerations :

  • Side Reactions : Excess acetic anhydride can lead to O-acetylation of the phenolic hydroxyl group, requiring optimized stoichiometry .

  • Yields : The four-step synthesis of fluorinated precursors (e.g., di-Boc protection) improves yields to ~26–27% compared to traditional seven-step methods (~15–16%) .

2.1. Fluorination via Electrophilic Destannylation

The tin group in stannylated precursors acts as a leaving group, enabling substitution with fluorine via an electrophilic aromatic mechanism . The reaction proceeds through:

  • Oxidative Addition : Tin–fluorine bond formation.

  • Reductive Elimination : Release of the fluorinated product.

Example :

text
N-Trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine → [18F]F₂ → 6-[18F]Fluoro-L-m-tyrosine

This method ensures regioselective fluorination at the meta position .

2.2. N-Acetylation

The amino group of m-fluorotyrosine undergoes acetylation via nucleophilic attack on acetic anhydride:

L-m-Tyrosine-NH2+(Ac)2ON-Acetyl-L-m-fluorotyrosine+AcOH\text{L-m-Tyrosine-}NH_2 + (\text{Ac})_2O \rightarrow \text{N-Acetyl-L-m-fluorotyrosine} + \text{AcOH}

Optimized Conditions :

  • pH : Maintained at 8–10 during acylation to minimize O-acetylation .

  • Acetic Anhydride : Used in sub-stoichiometric amounts (<2 equivalents) to reduce byproducts .

Challenges and Optimizations

  • Racemization : Alkaline conditions during acetylation can induce racemization. Mitigated by short reaction times and controlled pH .

  • Impurity Removal : O-Acetylated byproducts are hydrolyzed under alkaline conditions post-acetylation .

  • Scale-Up : The four-step synthesis is more suitable for large-scale production due to lower reagent costs and simplified purification .

Research Implications

The development of efficient N-acetyl-m-fluoro-L-tyrosine synthesis enables:

  • Radiofluorination : For PET imaging agents targeting dopamine systems .

  • Protein Engineering : Fluorotyrosine probes in enzymes (e.g., ribonucleotide reductase) to study redox mechanisms .

  • Biological Studies : Investigation of fluorine’s impact on tyrosine’s role in nutrient sensing and stress responses .

This compound exemplifies how fluorination and acetylation synergize to create versatile tools for both chemical and biological research.

Scientific Research Applications

N-Acetyl-m-fluoro-L-tyrosine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-m-fluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in PET imaging, the compound is metabolized by aromatic L-amino acid decarboxylase, allowing for the visualization of dopaminergic function in the brain .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of N-Acetyl-m-fluoro-L-tyrosine with structurally related tyrosine derivatives is summarized in Table 1.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1313277-17-6 C₁₁H₁₂FNO₄ 241.22 Acetyl (N-terminus), m-fluoro Biochemical research, imaging agent development
L-Tyrosine 60-18-4 C₉H₁₁NO₃ 181.19 None (parent amino acid) Protein synthesis, neurotransmitter precursor
N-Acetyl-L-tyrosine 537-55-3 C₁₁H₁₃NO₄ 223.23 Acetyl (N-terminus) Nutritional supplements, enzyme studies
3-Methyl-L-tyrosine 17028-03-4 C₁₀H₁₃NO₃ 195.22 m-methyl Metabolic pathway inhibition
6-Fluoro-m-tyrosine (PET analog) N/A C₉H₉FNO₃ 198.17 m-fluoro PET imaging of dopamine terminals
N-Acetyl-3,5-dibromo-L-tyrosine N/A C₁₁H₁₁Br₂NO₄ 404.02 Acetyl (N-terminus), 3,5-dibromo X-ray crystallography studies
N-tert-Butoxycarbonyl-2-fluoro-5-methoxy-4-O-methyl-L-tyrosine Methyl Ester 853759-49-6 C₁₇H₂₄FNO₆ 357.37 Fluorine, methoxy, tert-butoxycarbonyl Chiral synthesis, peptide engineering

Key Observations :

  • Fluorination: The m-fluoro substitution in this compound reduces metabolic degradation compared to non-fluorinated analogs like N-Acetyl-L-tyrosine, as seen in PET imaging studies of fluorinated m-tyrosine derivatives .
  • Acetylation : Acetylated derivatives exhibit improved solubility in polar solvents (e.g., water and acetone) compared to L-tyrosine, making them suitable for in vitro assays .
  • Halogenation : Brominated analogs (e.g., N-Acetyl-3,5-dibromo-L-tyrosine ) show altered crystal packing and hydrogen-bonding networks, suggesting fluorine’s smaller atomic radius in This compound may enhance structural flexibility .

Biological Activity

N-Acetyl-m-fluoro-L-tyrosine (N-Ac-m-F-Tyr) is a fluorinated derivative of L-tyrosine, an amino acid that plays a critical role in various biological processes. This compound has garnered attention for its potential applications in therapeutic contexts, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of N-Ac-m-F-Tyr, highlighting its mechanisms of action, effects on cellular processes, and implications for future research.

Chemical Structure and Properties

N-Ac-m-F-Tyr is characterized by the addition of an acetyl group and a fluorine atom at the meta position of the tyrosine backbone. The chemical structure can be represented as follows:

N Ac m F Tyr=C9H10FNO2\text{N Ac m F Tyr}=\text{C}_9\text{H}_{10}\text{F}\text{N}\text{O}_2

This modification enhances its pharmacological properties compared to non-fluorinated counterparts.

1. Hormesis and Mitochondrial Activity

Research indicates that N-Ac-m-F-Tyr may act as an intrinsic factor that triggers mitohormesis, a process where mild stress induces adaptive responses that enhance cellular resilience. In studies involving Drosophila larvae and mammalian cells, N-Ac-m-F-Tyr pretreatment led to increased stress tolerance by inducing reactive oxygen species (ROS) production, which subsequently activated protective pathways including the FoxO transcription factor .

  • Table 1: Effects of N-Ac-m-F-Tyr on Stress Tolerance
OrganismTreatment ConcentrationSurvival Rate (%)Notes
Drosophila Larvae0.01–0.1 mMIncreasedEnhanced thermotolerance observed
MiceVariableSignificantElevated stress response mechanisms

2. Antitumor Activity

N-Ac-m-F-Tyr has shown potential in repressing tumor growth. The activation of Keap1 by N-Ac-m-F-Tyr leads to the upregulation of antioxidant enzymes, which may contribute to its antitumor effects . This mechanism is particularly relevant in the context of oxidative stress-induced cancer progression.

Case Study 1: Thermotolerance in Insects

In a controlled experiment, silkworm larvae injected with N-Ac-m-F-Tyr exhibited significantly higher survival rates when subjected to lethal heat stress compared to control groups. This study underscores the compound's ability to enhance thermotolerance through mitochondrial modulation .

Case Study 2: Neuroprotective Effects

The neuroprotective potential of N-Ac-m-F-Tyr has been explored in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival suggests that it could be beneficial in conditions such as Parkinson's disease, where oxidative stress plays a pivotal role .

Research Findings and Implications

Recent studies have focused on the synthesis and evaluation of various fluorinated tyrosine derivatives, including N-Ac-m-F-Tyr, for their biological activities. The incorporation of fluorine atoms has been shown to alter the pharmacokinetic properties and enhance the efficacy of these compounds in targeted therapies .

  • Table 2: Comparison of Fluorinated Tyrosine Derivatives
CompoundIC50 (µM)Mechanism
N-Ac-m-F-Tyr7.2ROS induction and FoxO activation
3-Fluorotyrosine8.4Similar mechanisms observed
3-Nitrotyrosine10Different pathway involvement

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Acetyl-m-fluoro-L-tyrosine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of fluorination and acetylation reagents. For fluorination, meta-substitution on the tyrosine aromatic ring can be achieved using electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH and temperature. Acetylation of the amino group typically employs acetic anhydride in alkaline conditions. Purification via reversed-phase HPLC or recrystallization (using solvents like ethanol/water mixtures) ensures ≥98% purity, as per USP standards for related acetylated tyrosine derivatives . Monitor reaction progress using TLC or LC-MS to minimize side products.

Q. What experimental approaches are recommended for characterizing the solubility and stability of this compound in aqueous systems?

  • Methodological Answer : Solubility can be determined via gravimetric analysis by dissolving the compound in buffered solutions (pH 2–9) at 25°C, followed by filtration and lyophilization to quantify undissolved residue. Stability studies should assess hydrolysis susceptibility by incubating the compound in simulated physiological conditions (e.g., PBS at 37°C) and analyzing degradation products via HPLC-UV/LC-MS. Reference solubility data for 3-Fluoro-L-tyrosine (9.8 g/L in water) can guide initial experimental design .

Q. How do researchers validate the structural identity of this compound and distinguish it from ortho/para-fluoro isomers?

  • Methodological Answer : Use a combination of 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to confirm the meta-fluoro substitution pattern. The 19F^{19}\text{F}-NMR chemical shift for meta-fluoro groups in aromatic systems typically ranges between -115 to -125 ppm, distinct from ortho/para positions. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formula and acetyl group presence .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for resolving contradictions in reported pharmacokinetic data for fluorinated tyrosine derivatives?

  • Methodological Answer : Discrepancies in bioavailability or metabolic half-life may arise from differences in assay sensitivity or biological models. Employ stable isotope-labeled analogs (e.g., 13C^{13}\text{C}-N-Acetyl-m-fluoro-L-tyrosine) as internal standards in LC-MS/MS assays to improve quantification accuracy. Comparative studies in vitro (hepatocyte incubation) and in vivo (rodent models) can isolate species-specific metabolic pathways .

Q. How does the meta-fluoro substitution influence the compound’s interaction with tyrosine-specific enzymes (e.g., tyrosine hydroxylase) compared to non-fluorinated analogs?

  • Methodological Answer : Conduct enzyme kinetics assays using recombinant tyrosine hydroxylase. Compare KmK_m and VmaxV_{max} values between this compound and N-Acetyl-L-tyrosine to assess fluorine’s steric/electronic effects. Fluorine’s electronegativity may reduce substrate binding affinity, which can be further analyzed via molecular docking simulations .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage or experimental use?

  • Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For liquid formulations, add antioxidants like 0.1% ascorbic acid and adjust pH to 5–6 (determined via accelerated stability testing). Monitor degradation using UPLC-PDA to track hydroxylated byproducts, referencing USP guidelines for acetylated tyrosine stability .

Q. How can researchers design experiments to evaluate the blood-brain barrier (BBB) permeability of this compound?

  • Methodological Answer : Use an in vitro BBB model (e.g., hCMEC/D3 cell monolayer) to measure apparent permeability (PappP_{app}). Compare results with positron emission tomography (PET) imaging in non-human primates using 18F^{18}\text{F}-labeled analogs. Acetylation may enhance lipid solubility, but meta-fluoro substitution could reduce passive diffusion, requiring dual radiolabeling (e.g., 3H^{3}\text{H} and 18F^{18}\text{F}) for precise tracking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of fluorinated tyrosine derivatives in polar vs. non-polar solvents?

  • Methodological Answer : Replicate solubility experiments using standardized buffers and solvent systems (e.g., DMSO for non-polar, PBS for polar). Control variables such as temperature, agitation rate, and particle size. Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions. Discrepancies may arise from amorphous vs. crystalline forms, which can be characterized via X-ray diffraction .

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